molecular formula C5H11ClFN3O2 B15305036 (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

Katalognummer: B15305036
Molekulargewicht: 199.61 g/mol
InChI-Schlüssel: IXAYGNWMPZWTKQ-MUWMCQJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides or amines .

Wissenschaftliche Forschungsanwendungen

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C5H11ClFN3O2

Molekulargewicht

199.61 g/mol

IUPAC-Name

(2S,4R)-2-amino-4-fluoropentanediamide;hydrochloride

InChI

InChI=1S/C5H10FN3O2.ClH/c6-2(4(8)10)1-3(7)5(9)11;/h2-3H,1,7H2,(H2,8,10)(H2,9,11);1H/t2-,3+;/m1./s1

InChI-Schlüssel

IXAYGNWMPZWTKQ-MUWMCQJSSA-N

Isomerische SMILES

C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.Cl

Kanonische SMILES

C(C(C(=O)N)N)C(C(=O)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.